4-CHLORO-N'~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Description
4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrazole ring with a chlorinated phenyl group and an indene moiety, which contributes to its diverse chemical properties and potential biological activities.
Properties
IUPAC Name |
4-chloro-N-[(E)-[3-(2,3-dihydro-1H-inden-5-yloxymethyl)-4-methoxyphenyl]methylideneamino]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-28-13-20(24)22(27-28)23(29)26-25-12-15-6-9-21(30-2)18(10-15)14-31-19-8-7-16-4-3-5-17(16)11-19/h6-13H,3-5,14H2,1-2H3,(H,26,29)/b25-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJILURKCEOYZAH-BRJLIKDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=CC(=C(C=C2)OC)COC3=CC4=C(CCC4)C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)COC3=CC4=C(CCC4)C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves multiple steps, typically starting with the preparation of the core pyrazole structure. The synthetic route often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Introduction of the chlorinated phenyl group: This step involves the chlorination of a phenyl precursor, followed by its attachment to the pyrazole ring through electrophilic substitution.
Attachment of the indene moiety: The indene group is introduced via a nucleophilic substitution reaction, where the indene derivative reacts with the chlorinated pyrazole intermediate.
Final condensation: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming various condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to investigate its effects on cellular processes and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar compounds to 4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE include other pyrazole derivatives with chlorinated phenyl groups and indene moieties. These compounds share similar structural features but may differ in their specific substituents and biological activities. The uniqueness of 4-CHLORO-N’~3~-((E)-1-{3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Some similar compounds include:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 2,3-Dihydro-1H-inden-1-one derivatives
- Halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one candidates
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
